Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound notable for its diverse chemical reactivity and applications in various fields of scientific research. Its structure consists of a 5-fluoropyrimidinyl group, a pyrrolidinyl moiety, a sulfonyl phenyl group, and a methyl carbamate group, each contributing distinct properties to the compound's overall functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate involves multiple steps:
Formation of the pyrimidinyl intermediate: : Starting with 5-fluoropyrimidine, this step typically involves nucleophilic substitution reactions.
Introduction of the pyrrolidine moiety: : This can be achieved through amination reactions, where the pyrrolidin-1-yl group is introduced.
Sulfonation: : The phenyl group is introduced and subsequently sulfonated under controlled conditions to yield the sulfonyl phenyl intermediate.
Carbamation: : The final step involves reacting the sulfonyl phenyl intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound would be scaled up from the lab synthesis involving similar steps but with optimizations for yield, purity, and cost-effectiveness. Process improvements might include the use of continuous flow reactors for better control over reaction conditions and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo oxidation reactions, especially at the pyrrolidine moiety.
Reduction: : It can also be reduced under suitable conditions, affecting the carbamate or sulfonyl groups.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various points on the molecule, particularly at the fluoropyrimidinyl and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Conditions can vary widely, with reagents such as halogens, acids, or bases depending on the desired substitution pattern.
Major Products Formed
The reaction products are highly dependent on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction might yield simplified structures with reduced functionality.
Scientific Research Applications
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has broad applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: : Utilized in the manufacturing of specialty chemicals with specific desired properties.
Mechanism of Action
Molecular Targets and Pathways Involved
While the exact mechanism of action depends on its specific applications, generally, this compound may interact with cellular proteins and enzymes through covalent or non-covalent binding, potentially affecting biological pathways related to signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, such as other fluoropyrimidines or sulfonyl phenyl derivatives, Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is unique in its structural complexity and reactivity profile. Similar compounds might include:
5-Fluorouracil: : Used in cancer treatment.
Phenylsulfonylcarbamate derivatives: : Explored for their potential pharmaceutical applications.
Each compound's unique combination of functional groups and structure defines its specific reactivity and application potential.
Properties
IUPAC Name |
methyl N-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5S/c1-25-16(22)20-12-2-4-14(5-3-12)27(23,24)21-7-6-13(10-21)26-15-18-8-11(17)9-19-15/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGENNRPGAIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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